molecular formula C7H5BrN2O4 B1284197 1-Bromo-2-methyl-3,4-dinitrobenzene CAS No. 290353-57-0

1-Bromo-2-methyl-3,4-dinitrobenzene

Cat. No. B1284197
M. Wt: 261.03 g/mol
InChI Key: OXYXHHOXCIPFBY-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3,4-dinitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is synthesized from bromobenzene through a nitration process in water, which results in a high yield and purity of the product .

Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly described in the provided papers. However, a related compound, 1-Bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a yield of 94.8% and a product purity higher than 99.0% . This suggests that a similar synthetic route could be employed for 1-Bromo-2-methyl-3,4-dinitrobenzene, with the addition of a methyl group at the appropriate stage in the synthesis.

Molecular Structure Analysis

While the molecular structure of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly analyzed in the provided papers, the structure of similar brominated benzene derivatives has been characterized. X-ray structure determinations of these derivatives reveal various Br···Br interactions supported by hydrogen bonds H···Br, as well as Br···π and π···π interactions that contribute to the packing motifs in the crystal structure . These findings can provide insights into the potential molecular structure and intermolecular interactions of 1-Bromo-2-methyl-3,4-dinitrobenzene.

Chemical Reactions Analysis

The reactivity of halogens in substituted dinitrobenzenes has been studied, showing that the order of mobility in reactions with potassium iodide in dry acetone is F < Cl < Br, with bromine being significantly more reactive than chlorine and fluorine . This indicates that the bromine in 1-Bromo-2-methyl-3,4-dinitrobenzene would be quite reactive and could potentially undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene are not directly reported in the provided papers. However, the properties of similar brominated compounds can be inferred. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows that bromobenzene rings can form weak C–H···π and π–π interactions, which could also be relevant for the physical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene . Additionally, the accidental sensitization case of a schoolboy to 1-Bromo-2,4-dinitrobenzene indicates that this compound can cause intense erythema, edema, and blistering upon skin contact, suggesting that 1-Bromo-2-methyl-3,4-dinitrobenzene may also have similar sensitizing properties .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: 1-Bromo-2-methyl-3,4-dinitrobenzene is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of this application were not specified in the source .
  • Protein Determination and Glutathione S-Transferase (GST) Assay

    • Scientific Field: Biochemistry
    • Application Summary: 1-Bromo-2-methyl-3,4-dinitrobenzene is used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of this application were not specified in the source .
  • Nucleophilic Aromatic Substitution
    • Scientific Field: Organic Chemistry
    • Application Summary: 1-Bromo-2-methyl-3,4-dinitrobenzene can undergo nucleophilic aromatic substitution. This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of this application were not specified in the source .
  • Preparation of 2,4-Dinitrophenol

    • Scientific Field: Organic Chemistry
    • Application Summary: 1-Bromo-2,4-dinitrobenzene has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of this application were not specified in the source .
  • Radical Benzylic Bromination Reaction

    • Scientific Field: Organic Chemistry
    • Application Summary: 1-Bromo-2-methyl-3,4-dinitrobenzene is used in the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene in very high yields .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of this application were not specified in the source .

properties

IUPAC Name

1-bromo-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYXHHOXCIPFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579153
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-3,4-dinitrobenzene

CAS RN

290353-57-0
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 2-bromo-6-nitrotoluene (43.2 g, 0.2 mol) in con H2SO4 (600 mL) was added HNO3 (37 g, 0.24 mol) in small portions with efficient agitation while maintaining the temperature at 0-10° C. The reaction mixture was allowed to slowly warm to RT with stirring overnight then poured into crushed ice (1600 g). The solid was collected by filtration, thoroughly washed with water and dried in air. The crude material was recrystallised from EtOAc/hexanes to afford 40 g (77%) of 1-bromo-2-methyl-3,4-dinitrobenzene (154) as a pale white solid: MS (ESI) m/z=262 [M+1]+.
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1600 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by an adaptation of the procedure described by Mundla, S. R. (Tetrahedron Lett. 2000, 41, 4277-4279). 2-Bromo-6-nitrotoluene (1.09 g, 5.05 mmol) was placed in a 50 mL round-bottom flask equipped with a magnetic stir bar. Conc. H2SO4 (10 mL) was added, and the solid was allowed to dissolve. The reaction was cooled in an ice bath, and fuming nitric acid (1.5 eq., 0.340 mL, 7.57 mmol) was added dropwise via syringe at a rate such that the temperature of the mixture remained below 10° C. After completion of the addition, the reaction was allowed to warm to RT and stir for 2 h. The reaction mixture was poured into crushed ice, and the precipitate was isolated by filtration. The solid was washed with water (30 mL) and allowed to air dry. The crude product was purified by column chromatography using a 40-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min, yielding 879 mg (67%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.97 (d, J=8.8 Hz, 1H), 7.91 (d, J=8.8 Hz, 1H), 2.45 (s, 3H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Makowska, E Łukowska-Chojnacka… - Molecular and cellular …, 2011 - Springer
A series of new polybrominated benzimidazoles and benzotriazoles has been synthesized and their influence on the activity of protein kinase CK2 was evaluated. It was revealed that …
Number of citations: 17 link.springer.com
T Wang, K Wang, Y Zhang, K Zhang, S Cai… - Journal of Medicinal …, 2023 - ACS Publications
The V-domain Ig suppressor of T-cell activation (VISTA) is a promising negative immune checkpoint and plays a critical role in the regulation of the quiescence of naïve T lymphocytes. …
Number of citations: 3 pubs.acs.org

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